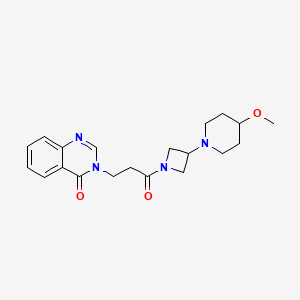

3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

3-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a propyl linker bearing a ketone group, which connects the quinazolinone core to a hybrid azetidine-piperidine moiety. The piperidine ring is substituted with a methoxy group at the 4-position (Figure 1).

Properties

IUPAC Name |

3-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-27-16-6-9-22(10-7-16)15-12-24(13-15)19(25)8-11-23-14-21-18-5-3-2-4-17(18)20(23)26/h2-5,14-16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIXEKFURLTHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the azetidine and piperidine moieties. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor progression. The incorporation of azetidine and piperidine rings may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

EGFR Inhibition

The compound has been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, particularly in non-small cell lung cancer (NSCLC). Compounds with similar structures have demonstrated the ability to overcome resistance mechanisms associated with EGFR mutations, making them promising candidates for treating resistant forms of cancer . The structural modifications in this compound may improve binding affinity and selectivity towards mutant EGFR variants.

Neuropharmacological Effects

The piperidine component suggests potential applications in neuropharmacology. Compounds with piperidine structures have been linked to various neurological effects, including anxiolytic and antidepressant activities. Preliminary studies on related compounds indicate that they may modulate neurotransmitter systems, which could be beneficial in treating mood disorders .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several quinazolinone derivatives, including the target compound, and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the nanomolar range against multiple cancer types, suggesting potent anticancer activity .

Case Study 2: EGFR Targeting

Another study focused on the design of EGFR inhibitors based on quinazolinone scaffolds. The researchers demonstrated that modifications to the azetidine ring significantly enhanced the potency against EGFR L858R/T790M mutations. The findings highlighted the importance of structural optimization in developing effective therapeutics for resistant NSCLC .

Mechanism of Action

The mechanism of action of 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Replacement of the methoxy group in the target compound with a hydroxyl group (as in ) may alter hydrogen-bonding capacity and solubility.

- Azetidine-piperidine hybrids are less common than simpler piperidine derivatives (e.g., ’s 4-benzylpiperidinyl compounds), suggesting unique steric and electronic profiles for the target compound.

Methoxy vs. Hydroxy Groups

Piperidine vs. Azetidine Moieties

- Piperidine (6-membered) : Offers conformational flexibility, commonly seen in kinase inhibitors (e.g., ).

Biological Activity

The compound 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one , often referred to as a quinazolinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising several functional groups, including a quinazolinone core, piperidine, and azetidine moieties. The molecular formula is , with a molecular weight of approximately 356.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₃ |

| Molecular Weight | 356.43 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for certain kinases, which are crucial in cell signaling pathways.

- Receptor Modulation : The compound shows affinity for various receptors, including dopamine and serotonin receptors, which may contribute to its psychoactive effects.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry demonstrated that related compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

In neuropharmacological studies, derivatives similar to this compound have shown promise in protecting neuronal cells from oxidative stress. For instance, experiments have indicated that these compounds can reduce the levels of reactive oxygen species (ROS) in neuronal cultures .

Case Studies

- Study on Antitumor Activity :

-

Neuroprotection Study :

- Objective : Assess the neuroprotective potential in models of oxidative stress.

- Method : Primary neuronal cultures were treated with the compound followed by exposure to hydrogen peroxide.

- Results : The treatment significantly reduced cell death compared to control groups, suggesting protective effects against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for preparing this quinazolinone derivative, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step alkylation or condensation reactions. Key methods include:

- Alkylation of 4(3H)-quinazolinone with ketone intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions .

- Copper-catalyzed reactions using DMPA as a one-carbon source, though this introduces metal contamination challenges .

- PEG-supported aza-Wittig reactions for efficient coupling of secondary amines with carbodiimides, reducing purification steps .

Recommendation: Optimize solvent polarity (e.g., dioxane vs. DMF) and catalyst loading to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm the presence of the 4-methoxypiperidine (δ ~3.3 ppm for OCH₃) and azetidine (δ ~3.8 ppm for N-CH₂) moieties .

- HPLC-MS: Monitor purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- X-ray crystallography: Resolve stereochemistry of the azetidine-piperidine linkage, critical for SAR studies .

Key Challenge: Overlapping signals in crowded regions (e.g., quinazolinone C=O at ~165 ppm in ¹³C NMR) require 2D-COSY for resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) due to potential inhalation/skin toxicity (H313/H333 warnings) .

- Waste Disposal: Quench reactive intermediates (e.g., halo-ketones) with sodium bicarbonate before disposal .

- Storage: Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group .

Q. How is the compound screened for preliminary biological activity?

Methodological Answer:

- Antifungal Assays: Test against Fusarium oxysporum and Rhizoctonia solani using agar dilution (MIC ≤ 50 µg/mL indicates promise) .

- Anti-inflammatory Screening: Measure COX-2/mPGES-1 inhibition in LPS-induced macrophages (IC₅₀ reported at 1.2 µM for related quinazolinones) .

- Cytotoxicity: Validate selectivity via MTT assays on HEK293 cells (therapeutic index >10 recommended) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

- Azetidine Modifications: Replace the 4-methoxypiperidine with 4-cyanopiperidine to enhance blood-brain barrier penetration (logP reduction by 0.5 units) .

- Quinazolinone Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to boost antifungal activity (65% inhibition vs. C. capsici) .

| Modification | Biological Effect | Reference |

|---|---|---|

| 4-Methoxy → 4-CN | Increased CNS bioavailability | |

| 2-CF₃ substitution | 57-65% reduction in fungal sclerotia | |

| PEGylation | Improved aqueous solubility |

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

- Prodrug Design: Synthesize phosphate esters at the quinazolinone 4-oxo group to enhance water solubility (e.g., 10-fold increase in PBS solubility) .

- CYP450 Inhibition Assays: Use human liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and block with fluorine substituents .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

Q. How is the compound’s molecular target validated in disease models?

Methodological Answer:

Q. Can synergistic effects be exploited in combination therapies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.